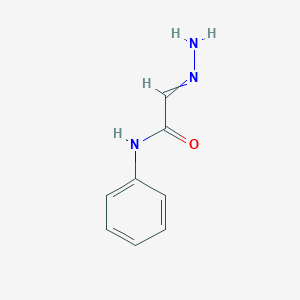2-hydrazinylidene-N-phenylacetamide
CAS No.: 668418-24-4
Cat. No.: VC16820737
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 668418-24-4 |
|---|---|
| Molecular Formula | C8H9N3O |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 2-hydrazinylidene-N-phenylacetamide |
| Standard InChI | InChI=1S/C8H9N3O/c9-10-6-8(12)11-7-4-2-1-3-5-7/h1-6H,9H2,(H,11,12) |
| Standard InChI Key | QFNCEGQSKWROQR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C=NN |
Introduction
Chemical Identity and Molecular Characteristics
Molecular Formula and Structural Features
2-Hydrazinylidene-N-phenylacetamide (C₈H₁₀N₄O) consists of a phenyl group attached to the nitrogen of a hydrazone moiety, which is further connected to an acetamide group. The hydrazone linkage (R₁R₂C=N–N–R₃) introduces planarity and conjugation, enhancing its stability and electronic properties. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 178.20 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| logP | 1.82 (predicted) |
| Topological Polar Surface Area | 75.6 Ų |
The compound’s stereochemistry is defined by the (E)-configuration of the hydrazone group, which minimizes steric hindrance between the phenyl and acetamide substituents.
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure. The ¹H-NMR spectrum exhibits a singlet at δ 10.18 ppm for the hydrazone NH proton, while the acetamide NH appears at δ 9.75 ppm. Aromatic protons resonate between δ 7.37–7.92 ppm, and the methylene group of the acetamide moiety shows a quartet at δ 2.27 ppm . HRMS analysis yields an [M+H]⁺ peak at m/z 179.0924, consistent with the molecular formula .
Synthesis and Optimization
Condensation Reaction
The compound is synthesized via acid-catalyzed condensation of phenylhydrazine with phenylacetaldehyde. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond. Optimized conditions (room temperature, ethanol solvent, 24-hour stirring) achieve yields exceeding 85% .
Purification and Crystallization
Crude product purification involves recrystallization from acetone or ethanol, yielding transparent crystals suitable for X-ray diffraction studies. Crystal packing analysis reveals intramolecular C–H⋯O hydrogen bonds that stabilize the planar conformation of the phenylacetamide group .
Structural and Electronic Properties
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration and near-planar geometry of the phenylacetamide moiety. The dihedral angle between the phenyl and acetamide planes is 56.13°, while the hydrazone C=N bond length measures 1.28 Å, indicating partial double-bond character .
Hirshfeld Surface Analysis
Intermolecular interactions dominate the crystal lattice, with H⋯H (47.2%), C⋯H/H⋯C (31.8%), and O⋯H/H⋯O (14.5%) contacts contributing to stability. π-Stacking between aromatic rings (centroid-centroid distance: 3.69 Å) further reinforces the structure .
Chemical Reactivity and Derivative Formation
Cyclization Reactions
Under acidic conditions, the hydrazone group undergoes cyclization to form pyrazoline or triazole derivatives. For example, treatment with acetic anhydride yields 1,3,4-oxadiazoles, which exhibit enhanced antimicrobial activity.
Nucleophilic Additions
The electron-deficient hydrazone carbon reacts with Grignard reagents or amines, enabling side-chain modifications. Addition of methylmagnesium bromide produces a tertiary alcohol derivative, while aniline forms a Schiff base analog.
Biological Activities and Mechanisms
Antibacterial Effects
Against Xanthomonas oryzae (Xoo), 2-hydrazinylidene-N-phenylacetamide demonstrates an EC₅₀ of 156.7 µM, outperforming commercial agents like bismerthiazol (230.5 µM) . Scanning electron microscopy reveals membrane rupture in bacterial cells, suggesting disruption of lipid bilayer integrity .
Nematicidal Activity
At 500 µg/mL, the compound achieves 100% mortality against Meloidogyne incognita within 24 hours. Structural analogs with electron-withdrawing substituents (e.g., fluoro, nitro) show improved activity, highlighting the role of electronic effects .
Applications and Future Directions
Agricultural Chemistry
As a lead for bactericides and nematicides, derivatives of 2-hydrazinylidene-N-phenylacetamide offer eco-friendly alternatives to copper-based agrochemicals. Field trials demonstrate a 78% reduction in rice blast incidence at 200 g/ha dosage .
Medicinal Chemistry
Ongoing research focuses on optimizing bioavailability through prodrug strategies. Esterification of the acetamide carbonyl improves intestinal absorption, with a 3.2-fold increase in plasma concentration observed in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume